4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine
Description
4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C27H27NO2 |
|---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl]morpholine |
InChI |
InChI=1S/C27H27NO2/c1-20-11-13-21(14-12-20)26-23-9-5-6-10-25(23)30-27(22-7-3-2-4-8-22)24(26)19-28-15-17-29-18-16-28/h2-14,26H,15-19H2,1H3 |
InChI Key |
RYNRCKKXZWKYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2CN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted chromene with a morpholine derivative under specific conditions such as the presence of a catalyst, controlled temperature, and pH.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrochromene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the chromene or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, chromene derivatives are often studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
The compound might be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine would depend on its specific biological or chemical activity. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene derivatives: Compounds with similar chromene structures but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.
Uniqueness
The uniqueness of 4-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other chromene or morpholine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
